5-Amino-2-benzylpentanoic acid hydrochloride

Physicochemical profiling Drug-likeness Scaffold selection

5-Amino-2-benzylpentanoic acid hydrochloride (CAS 1790154-54-9) is a non-proteinogenic, aliphatic amino acid derivative supplied as a hydrochloride salt. With a molecular formula of C12H18ClNO2 and a molecular weight of 243.73 g/mol, it features a benzyl substituent at the C2 position and a primary amine at the C5 position of the pentanoic acid backbone.

Molecular Formula C12H18ClNO2
Molecular Weight 243.73
CAS No. 1790154-54-9
Cat. No. B2905113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-benzylpentanoic acid hydrochloride
CAS1790154-54-9
Molecular FormulaC12H18ClNO2
Molecular Weight243.73
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CCCN)C(=O)O.Cl
InChIInChI=1S/C12H17NO2.ClH/c13-8-4-7-11(12(14)15)9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9,13H2,(H,14,15);1H
InChIKeyWXXMPFVTCYEHBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-2-benzylpentanoic Acid Hydrochloride (CAS 1790154-54-9): Procurement-Ready Scaffold Overview


5-Amino-2-benzylpentanoic acid hydrochloride (CAS 1790154-54-9) is a non-proteinogenic, aliphatic amino acid derivative supplied as a hydrochloride salt [1]. With a molecular formula of C12H18ClNO2 and a molecular weight of 243.73 g/mol, it features a benzyl substituent at the C2 position and a primary amine at the C5 position of the pentanoic acid backbone [2]. The compound is classified commercially as an 'Aminoacid Scaffold' within the 'Carboxylic Acid, Aliphatic Amino Acid, Primary Amines-based Scaffolds' subclass and is offered at a minimum purity of 95% . Its computed CLogP of -0.887 and topological polar surface area (TPSA) of 63.3 Ų place it in a physicochemical space distinct from simpler phenyl-substituted or positionally isomeric analogs .

Why 5-Amino-2-benzylpentanoic Acid Hydrochloride Cannot Be Replaced by Generic Positional Isomers or Free-Base Forms


Substituting this compound with a positional isomer such as 2-amino-5-phenylpentanoic acid (CAS 34993-02-7) or 3-amino-5-phenylpentanoic acid (CAS 91247-38-0) introduces changes in hydrogen-bond donor/acceptor topology, rotatable bond count, and lipophilicity that alter molecular recognition, solubility, and solid-state handling [1]. The benzyl group at C2 versus a phenyl group at C5 produces a 50.4 Da difference in molecular weight and an additional rotatable bond, fundamentally changing scaffold geometry [2]. The hydrochloride salt form ensures a defined melting point (85–87°C) and room-temperature storage stability as a powder, whereas the free base lacks equivalent commercial characterization . These physicochemical differences are non-trivial in structure-activity relationship (SAR) studies, library synthesis, and peptide mimetic design, where precise spatial presentation of the amino and carboxyl groups is critical .

Quantitative Differentiation Evidence: 5-Amino-2-benzylpentanoic Acid Hydrochloride vs. Closest Analogs


CLogP Differentiation: Benzyl at C2 Produces Lower Lipophilicity Than Phenyl-Terminal Isomers

The target compound exhibits a computed CLogP of -0.887 as reported by Enamine . In contrast, 5-phenylpentanoic acid (the des-amino phenyl analog) has a measured LogP of approximately 2.70–2.94 [1]. While a directly matched CLogP value for 2-amino-5-phenylpentanoic acid is not available from the same computational method, the presence of the amino group reduces LogP relative to the hydrocarbon acid; however, the benzyl-substituted scaffold of the target compound retains the methylene spacer, which lowers lipophilicity compared to a directly phenyl-attached analog. This difference influences aqueous solubility and membrane permeability predictions.

Physicochemical profiling Drug-likeness Scaffold selection

Molecular Weight and Rotatable Bond Differentiation vs. Phenyl Direct-Attached Isomers

The target compound has a molecular weight of 243.73 g/mol (hydrochloride salt) with 6 rotatable bonds [1]. The closest positional isomer, 2-amino-5-phenylpentanoic acid (CAS 34993-02-7, free base), has a molecular weight of 193.24 g/mol with 5 rotatable bonds [2]. The 50.5 Da mass difference arises from the benzyl methylene spacer and the HCl salt. The additional rotatable bond (C2-benzyl vs. C5-phenyl direct attachment) provides greater conformational flexibility, which can be either advantageous for induced-fit binding or detrimental for entropic binding penalties, depending on the target pocket geometry.

Scaffold diversity Lead-likeness Fragment-based design

Hydrochloride Salt Form: Defined Melting Point and Room-Temperature Storage vs. Free Base Uncertainty

The hydrochloride salt exhibits a well-defined melting point of 85–87°C and is a powder storable at room temperature . The free base form of 5-amino-2-benzylpentanoic acid lacks a commercially reported melting point, boiling point, or density in authoritative databases . The hydrochloride salt also carries explicit GHS hazard classification (H302-H315-H319-H335, Warning) with defined precautionary statements [1], enabling proper safety handling during procurement and laboratory use. In contrast, the free base and positional isomers such as 2-amino-5-phenylpentanoic acid (mp ~208°C, free base) exhibit different handling and solubility profiles due to their zwitterionic nature at physiological pH .

Solid-state characterization Compound management Procurement quality

Topological Polar Surface Area (TPSA) Differentiation: Increased H-Bond Donor Count Relative to Phenyl Isomers

The target compound possesses 3 hydrogen bond donors (one carboxylic acid OH, one NH3+ from the protonated primary amine, and one from the HCl proton) and a TPSA of 63.3 Ų [1]. The positional isomer 2-amino-5-phenylpentanoic acid has 2 hydrogen bond donors (one OH, one NH2) and a TPSA of 63.3 Ų [2]. While TPSA values are identical for the free base forms, the hydrochloride salt of the target compound introduces an additional H-bond donor in solution and in the solid state, which can influence crystal packing, solubility, and co-crystal formation. The benzyl methylene also increases the non-polar surface area relative to the direct phenyl attachment, subtly modulating the polar/non-polar surface balance relevant to blood-brain barrier penetration predictions.

Permeability prediction BBB penetration Scaffold optimization

Commercial Purity Specification: Validated 95% with Defined Analytical Certificate vs. Uncharacterized Analogs

The compound is supplied at a minimum purity of 95% with Certificates of Analysis (COA) available from Sigma-Aldrich/Merck (ENA424044987) and Enamine (EN300-175151) . Pricing at CymitQuimica (Biosynth brand, 3D-QWC15454) is €217/25mg and €863/250mg, with stock availability in the US and Ukraine and a lead time of 1–5 days . In comparison, 2-amino-5-phenylpentanoic acid (CAS 34993-02-7) is listed at 97% purity by Amatek Scientific but without a defined melting point specification or SDS hazard classification on the same vendor platforms, and (R)-2-amino-5-phenylpentanoic acid (CAS 36061-08-2) is typically offered at 95% purity . The availability of both analytical characterization and rapid delivery for the target compound reduces procurement risk in time-sensitive research programs.

Procurement quality assurance Reproducibility Vendor qualification

Validated Application Scenarios for 5-Amino-2-benzylpentanoic Acid Hydrochloride Based on Quantitative Evidence


Scaffold for Diversity-Oriented Synthesis of Peptidomimetic Libraries

The compound's classification as a 'Primary Amines-based Scaffold' with a CLogP of -0.887 and TPSA of 63.3 Ų makes it suitable as a polar, lead-like building block for DNA-encoded library (DEL) synthesis or amide coupling reactions in peptidomimetic chemistry. Its benzyl group at C2 provides a hydrophobic anchor point orthogonal to the amino and carboxyl functionalities, enabling three-point diversification. Compared to 2-amino-5-phenylpentanoic acid, the methylene spacer offers greater conformational flexibility (6 vs. 5 rotatable bonds), which can be leveraged in structure-activity relationship exploration targeting protease or protein-protein interaction interfaces. [1]

Hydrochloride Salt for Automated Compound Management and High-Throughput Screening

With a defined melting point of 85–87°C, powder form, and room-temperature storage, the hydrochloride salt is compatible with automated solid-handling and DMSO dissolution workflows used in high-throughput screening (HTS) facilities. The GHS-classified hazard profile (H302-H315-H319-H335) with defined precautionary statements enables compliant laboratory handling. This contrasts with free-base analogs lacking defined melting points, which pose challenges for automated weighing and solubility verification. The 1–5 day lead time from US/UA stock supports screening campaigns with compressed timelines. [2]

Negative CLogP Building Block for Aqueous-Compatible Biochemical Assays

The computed CLogP of -0.887 indicates a preference for aqueous partitioning, which reduces the need for high DMSO concentrations in biochemical assay buffers. For enzyme inhibition or protein binding assays where organic co-solvent can denature targets, this property is advantageous relative to the more lipophilic 5-phenylpentanoic acid derivatives (LogP ≈ 2.7–2.9). While direct comparative inhibition data are not available in the published literature, the physicochemical profile supports selection when aqueous solubility is a critical assay parameter. [1]

Non-Proteinogenic Amino Acid Probe for Enzyme Substrate Specificity Studies

As a non-proteinogenic amino acid featuring both a primary amine and a carboxylic acid on a benzyl-substituted pentanoic acid backbone, the compound can serve as a substrate analog or inhibitor screening probe for enzymes that recognize aromatic amino acids (e.g., aminoacyl-tRNA synthetases, aminotransferases, or amino acid decarboxylases). The benzyl group at C2 creates steric bulk distinct from natural L-phenylalanine (benzyl at the α-carbon), potentially revealing selectivity differences in enzyme active sites. The 95% purity with COA ensures that observed biological effects are attributable to the compound rather than impurities. [1]

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